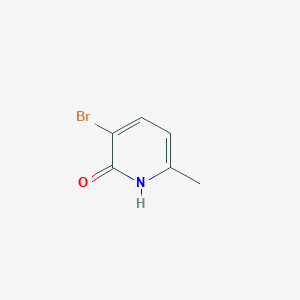

3-Bromo-2-hydroxy-6-picoline

CAS No.: 374633-33-7

Cat. No.: VC1999980

Molecular Formula: C6H6BrNO

Molecular Weight: 188.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374633-33-7 |

|---|---|

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol |

| IUPAC Name | 3-bromo-6-methyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |

| Standard InChI Key | NYYSVYAQWWOZFG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C(=O)N1)Br |

| Canonical SMILES | CC1=CC=C(C(=O)N1)Br |

Introduction

Synthesis and Preparation

The synthesis of 3-bromo-2-hydroxy-6-picoline involves a multi-step process optimized for industrial scalability. A patented method (CN115947682A) outlines the following steps :

Reaction Steps

-

Bromination of 3-Hydroxy-6-Methylpyridine:

-

Reagents: Bromine (Br₂), pyridine tribromide, or 1,3-dibromo-5,5-dimethylhydantoin.

-

Conditions: Reaction in pyridine solvent at 10–100°C, yielding 2-bromo-3-hydroxy-6-methylpyridine.

-

Yield: Controlled by stoichiometric ratios (1:1–3 of substrate to brominating agent).

-

-

Second Bromination:

-

Reagents: Phosphorus oxybromide (POBr₃), phosphorus tribromide (PBr₃), or trimethyl bromosilane (TMSBr).

-

Conditions: Solvent (acetonitrile, toluene, or 1,4-dioxane) at 20–150°C, producing 2,3-dibromo-6-methylpyridine.

-

Key: Avoids over-bromination by limiting reagent ratios (1:1–8).

-

-

Methoxy Substitution:

-

Reagent: Sodium methoxide (NaOMe) in methanol.

-

Product: 3-Bromo-2-methoxy-6-methylpyridine.

-

-

Acidic Demethylation:

-

Reagent: Concentrated HBr or HCl.

-

Final Product: 3-Bromo-2-hydroxy-6-picoline.

-

Reagents and Conditions

| Step | Reagents/Conditions | Yield/Kinetics |

|---|---|---|

| 1 | Br₂ in pyridine, 10–100°C | ~80% (estimated) |

| 2 | POBr₃ in acetonitrile, 20–150°C | ~85% (estimated) |

| 3 | NaOMe in methanol, reflux | ~90% (estimated) |

| 4 | HBr (aq.), 50–70°C | ~95% (estimated) |

This method ensures high purity (>98%) and scalability for industrial production .

Structural and Electronic Properties

Molecular Geometry

Quantum chemical studies using DFT (B3LYP/6-311G(d,p)) reveal:

-

Bond Lengths:

-

Bond Angles:

Electronic Properties

| Property | Value |

|---|---|

| HOMO (eV) | -0.24189 |

| LUMO (eV) | -0.04354 |

| Energy Gap (eV) | 5.39512 |

| Dipole Moment (Debye) | 1.9384 |

These values indicate moderate electron-deficient character, facilitating nucleophilic substitution reactions .

Physical and Crystallographic Characteristics

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Boiling Point | 326.8 ± 42.0°C (predicted) |

| Density | 1.5296 g/cm³ (estimated) |

| Refractive Index | 1.5500 (estimated) |

| pKa | 10.63 ± 0.10 (predicted) |

Source: Predicted values from computational models .

Crystal Structure

X-ray diffraction studies show:

-

Hydrogen Bonding: O–H⋯N bonds form chains along the a-axis, linked by C–H⋯Br interactions into 2D networks .

-

Displacements:

Applications in Research and Industry

Pharmaceutical Intermediates

-

SGLT2 Inhibitors: Used in synthesizing antidiabetic agents, as seen in large-scale processes involving bromination and diazotization .

-

Anti-inflammatory Agents: Serves as a precursor for pyridine-based NSAIDs through functionalization of the bromine and hydroxyl groups .

Agrochemicals

-

Pest Control: Acts as a building block for herbicides and fungicides, leveraging its bromine reactivity for bioactive molecule synthesis .

Material Science

-

Polymer Synthesis: The hydroxyl group enables cross-linking reactions, while bromine facilitates radical polymerization .

Analytical Chemistry

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume